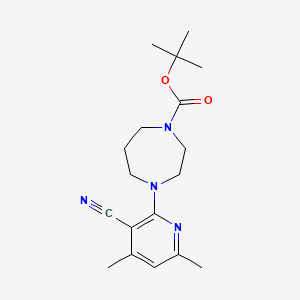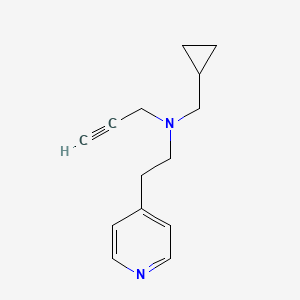
N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine, also known as CP-544, 959, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-544, 959 is a selective antagonist of the neurotensin receptor type 1 (NTS1) and has been shown to have an impact on various physiological processes.
Aplicaciones Científicas De Investigación
Recyclable Copper Catalyst Systems for C-N Bond Forming Reactions
Recent developments in recyclable copper catalyst systems have shown significant potential in C-N bond forming reactions between various amines and aryl halides or arylboronic acids. These systems offer a sustainable approach for the synthesis of complex organic compounds, highlighting the importance of catalyst optimization and recyclability for commercial exploitation (Kantam et al., 2013).
Arylmethylidene Derivatives Reactions
The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been systematically studied, demonstrating the versatility of these reactions in synthesizing a broad range of compounds. This review showcases the diversity of products obtainable from these reactions, including amides, hydrazides, and heterocyclic compounds, among others (Kamneva et al., 2018).
Analysis and Degradation of Nitrogen-Containing Compounds
The analysis of nitrogen-containing compounds, particularly those involved in the formation of heterocyclic aromatic amines (HAAs) during food processing, is crucial for understanding their impact on food safety and human health. Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of these compounds, improving the efficacy of water treatment and mitigating potential health risks associated with HAAs (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-(2-pyridin-4-ylethyl)prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-10-16(12-14-3-4-14)11-7-13-5-8-15-9-6-13/h1,5-6,8-9,14H,3-4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWVFUYIGOJJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCC1=CC=NC=C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2969340.png)
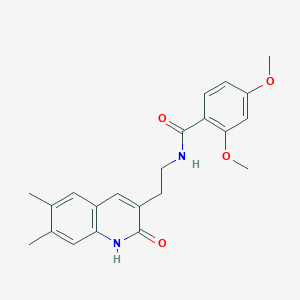
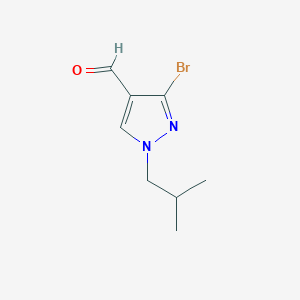
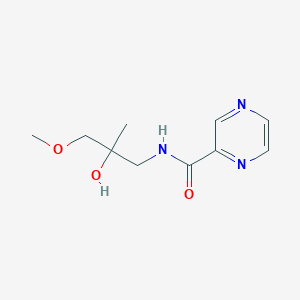
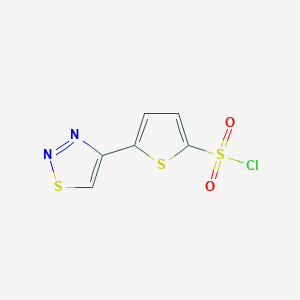
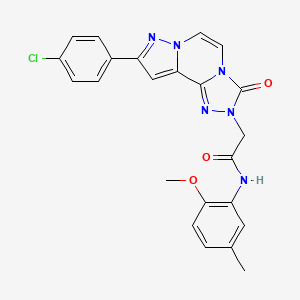
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)
![3-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2969350.png)
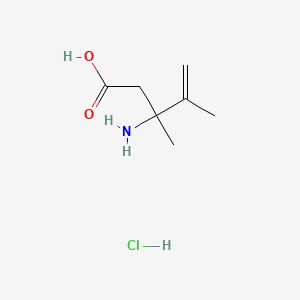
![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)
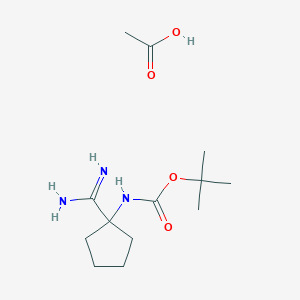
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)
![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
